molecular formula C13H20N2O3S B041015 Articaine CAS No. 23964-58-1

Articaine

Cat. No.: B041015
CAS No.: 23964-58-1
M. Wt: 284.38 g/mol
InChI Key: QTGIAADRBBLJGA-UHFFFAOYSA-N
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Description

Articaine is a dental amide-type local anesthetic widely used in various countries for dental procedures. It is unique among local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency. This compound was first synthesized in 1969 and entered clinical practice in Germany in 1976. It is known for its rapid onset and effective anesthesia, making it a preferred choice for many dental practitioners .

Scientific Research Applications

Articaine has several scientific research applications:

Mechanism of Action

Target of Action

Articaine is a local anesthetic used in dentistry for inducing local, infiltrative, or conductive anesthesia . It works by blocking the initiation and conduction of nerve impulses by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .

Mode of Action

This compound’s mode of action involves its interaction with the sodium channels present on the nerve membrane. By binding to these channels, it blocks the influx of sodium ions, thereby preventing the generation and conduction of nerve impulses . This results in a temporary loss of sensation in the area where it is applied.

Biochemical Pathways

This compound’s unique structure, which includes a thiophene ring, enhances its lipid solubility and potency . This allows a larger portion of the administered dose to enter neurons, leading to increased efficacy . It is also metabolized quickly by blood esterases into its inactive metabolite, articainic acid .

Pharmacokinetics

This compound exhibits rapid metabolism and clearance. The time to maximum drug concentrations of this compound occurs about 10 to 15 minutes after submucosal injection . The elimination half-time of this compound is about 20 minutes . The rapid breakdown of this compound to the inactive metabolite articainic acid is related to a very low systemic toxicity and consequently to the possibility of repeated injections .

Result of Action

The molecular and cellular effects of this compound’s action result in a temporary loss of sensation in the area where it is applied, providing pain relief during dental procedures . At the cellular level, this compound causes a downregulation of glycolysis and glucose-dependent pathways, disturbance of branched chain amino acids (BCAA) catabolism, downregulation of TCA cycle anaplerotic fueling, interference with choline metabolism, and lipid droplet build-up .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the concentration of the active substance in the anesthetic solution can significantly impact the development of paresthesia . Furthermore, age affects the clearance and distribution of this compound, where clearance and volume of distribution decrease with increasing age .

Safety and Hazards

Articaine is generally safe for use but like all medications, it can have side effects. It may cause skin and eye irritation . Ingestion may cause slight gastrointestinal irritation . Inhalation may cause slight respiratory tract irritation with coughing and anesthetic effects . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

The biochemical composition of articaine differs from other amide anaesthetics. The lipophilic part of this compound consists of a thiophene ring, whereas other amide anaesthetics contain a benzene ring . This thiophene ring is thought to increase the lipid solubility .

Cellular Effects

This compound blocks the ion canals, causing a temporary local insensitivity for pain stimuli . This results in a change in the electrical balance of the nerve membrane, suppressing the generation of pain stimuli .

Molecular Mechanism

This compound’s amide linkage undergoes biotransformation in the liver, a relatively slow process . This compound is additionally inactivated by serum esterases, a fast process commencing immediately after injection . About 90% of this compound metabolizes quickly via hydrolysis in the blood into its inactive metabolite articainic acid .

Temporal Effects in Laboratory Settings

The elimination serum half-life of this compound is 20 minutes . Its metabolism is age-dependent, where clearance and volume of distribution decrease with increasing age .

Dosage Effects in Animal Models

In animal studies and in cell culture experiments, this compound did not have a higher toxicity compared to other amide anaesthetics . Several retrospective studies suggest a higher risk of paraesthesia after administration of this compound at a concentration of 4% when compared to other anaesthetics used at lower concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways where it interacts with unspecific blood esterases . It is excreted by the kidney in the form of articainic acid glucuronide .

Transport and Distribution

The thiophene ring in this compound allows greater lipid solubility and potency as a greater portion of an administered dose can enter neurons .

Subcellular Localization

This compound primarily acts on sensory free nerve endings . Mechanical, thermal, or chemical stimuli can open ion canals, thereby changing the electrical balance of the nerve membrane . If the depolarization exceeds the threshold, an action potential is generated . This action potential is conducted through successive depolarization over the nerve membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of articaine involves several key steps:

Industrial Production Methods: The industrial production of this compound hydrochloride follows the same synthetic route but is optimized for large-scale production. The process avoids harsh reaction conditions, uses easily obtainable raw materials, and ensures high yield and purity .

Chemical Reactions Analysis

Articaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by esterases in the blood.

    Substitution Reactions: Typically require electrophilic reagents and appropriate solvents.

Major Products:

Properties

IUPAC Name

methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGIAADRBBLJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048536
Record name Articaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23964-58-1
Record name Articaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23964-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Articaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Articaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09009
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Articaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARTICAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3SQ406G9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

172-173
Record name Articaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09009
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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